molecular formula C8H6N4 B1266769 2-amino-1H-benzo[d]imidazole-5-carbonitrile CAS No. 63655-40-3

2-amino-1H-benzo[d]imidazole-5-carbonitrile

Cat. No. B1266769
CAS RN: 63655-40-3
M. Wt: 158.16 g/mol
InChI Key: PNMKRBOIMTZVLQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-amino-1H-benzo[d]imidazole-5-carbonitrile and related derivatives often involves multi-step chemical reactions. For instance, one synthesis pathway involves the reaction of 5,6-dimethyl-1H-benzoimidazole-2-carbohydrazide with 4-(dimethylamino)benzaldehyde, followed by a series of reactions including N-methylation and reaction with 4-aminoantipyrine to yield the desired compounds (Bassyouni et al., 2012). Another method involves reacting 5-amino-alpha-imino-1H-imidazole-4-acetonitriles with alkyl and aryl isocyanates, leading to the synthesis of 4,4'-bi-1H-imidazol-2-ones through intramolecular cyclization (Dias et al., 2002).

Molecular Structure Analysis

The molecular structure of 2-amino-1H-benzo[d]imidazole-5-carbonitrile derivatives has been explored through various spectroscopic methods including IR, NMR, and X-ray crystallography. These studies have provided insight into the compound's structural characteristics, including the presence of intramolecular hydrogen bonds and the co-planar nature of the molecule, which contributes to its chemical behavior and interactions (Özbey et al., 2004).

Chemical Reactions and Properties

2-amino-1H-benzo[d]imidazole-5-carbonitrile and its derivatives participate in a variety of chemical reactions, leading to the formation of complex heterocyclic compounds. These reactions include cyclocondensation, microwave-promoted ring-closure, and Strecker reactions, which allow for the creation of diverse structures with potential biological activities. The compounds exhibit significant antimicrobial activities, indicating the importance of the core structure in medicinal chemistry applications (Joshi et al., 2018).

Scientific Research Applications

There are different examples of commercially available drugs in the market which contain an imidazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

There are different examples of commercially available drugs in the market which contain an imidazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Safety And Hazards

“2-amino-1H-benzo[d]imidazole-5-carbonitrile” is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed or inhaled, may cause skin or eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves and eye/face protection, and seeking medical attention if feeling unwell .

properties

IUPAC Name

2-amino-3H-benzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c9-4-5-1-2-6-7(3-5)12-8(10)11-6/h1-3H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMKRBOIMTZVLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90213026
Record name 1H-Benzimidazole-5-carbonitrile, 2-amino-
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Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-1H-benzo[d]imidazole-5-carbonitrile

CAS RN

63655-40-3
Record name 2-Amino-1H-benzimidazole-6-carbonitrile
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1H-Benzimidazole-5-carbonitrile, 2-amino-
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Record name 1H-Benzimidazole-5-carbonitrile, 2-amino-
Source EPA DSSTox
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Record name 2-amino-1H-1,3-benzodiazole-5-carbonitrile
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Synthesis routes and methods

Procedure details

To a suspension of 3,4-diaminobenzonitrile (400 mg) in CH3OH (4 ml) was added BrCN (477 mg), followed by stirring at 20° C. for 14 hours. To the reaction mixture was added a 1M aqueous NaOH solution (0.117 ml), followed by concentration. To the residue was added chloroform:CH3OH=10:1 (10 ml), and the resulting insolubles were removed by filtration. The filtrate was concentrated, and the obtained residue was purified by silica gel column chromatography to obtain 2-amino-1H-benzimidazole-6-carbonitrile (311 mg) as pale orange color powders.
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
477 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.117 mL
Type
reactant
Reaction Step Three

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